Ethyl 4-(3-oxopropyl)benzoate
Overview
Description
Ethyl 4-(3-oxopropyl)benzoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals. The compound's structure is characterized by an ethyl ester functional group attached to a benzene ring, which is further substituted with a 3-oxopropyl group.
Synthesis Analysis
The synthesis of related compounds often involves the formation of ester linkages and the introduction of substituents onto the benzene ring. For instance, the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates involves a convenient method that leads to compounds with high clearing points and mesomorphic properties . Similarly, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized to evaluate their anti-juvenile hormone activities . These examples demonstrate the synthetic versatility of benzoate esters and their derivatives.
Molecular Structure Analysis
The molecular structure of related benzoate compounds has been studied using various techniques, including X-ray crystallography and molecular modeling. For example, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular and intermolecular hydrogen bonding patterns . Additionally, the molecular stacking and conformation of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were established through crystallographic data, highlighting the influence of alkyl chain length on mesogenic behaviors .
Chemical Reactions Analysis
The reactivity of benzoate esters can be influenced by the presence of substituents on the benzene ring. For instance, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in products formed by radical recombination, with the reaction outcome varying depending on the solvent used . The transformation of certain benzoate derivatives into ethane derivatives via hydrogenation using a palladium catalyst also exemplifies the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as melting points, solubility, and biological activity. For example, the introduction of bulky alkyloxy substituents on the benzodioxan ring of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates increased their anti-juvenile hormone activity . The mesomorphic properties of benzoate derivatives with alkoxyphenyl groups are also influenced by the length of the alkoxy chains .
Scientific Research Applications
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including ethyl 4-(3-oxopropyl)benzoate, have been explored for their antiplatelet activity. These compounds have shown inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, suggesting potential applications in the development of antiplatelet drugs (Chen et al., 2008).
Anti-Juvenile Hormone Activity
Ethyl 4-(3-oxopropyl)benzoate derivatives have been investigated for their anti-juvenile hormone activity in insects. These compounds, including ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, showed the ability to induce precocious metamorphosis in the silkworm, Bombyx mori, indicating their potential as insect growth regulators (Kuwano et al., 2008).
Alkaline Hydrolysis Mechanisms
The mechanisms of the alkaline hydrolysis of methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates, including ethyl 4-(3-oxopropyl)benzoate, have been studied. These research findings contribute to the understanding of neighboring group participation in the hydrolysis of esters and the impact of substituent effects on reaction rates (Bowden & Byrne, 1996).
Novel Compound Synthesis
Research into the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, a related compound, has led to the development of new compounds and stereospecific oxidizing reagents. These studies are significant for pharmaceutical sciences, particularly in the synthesis of sensitive systems (Sunthankar et al., 1993).
Safety and Hazards
Ethyl 4-(3-oxopropyl)benzoate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
ethyl 4-(3-oxopropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGHWSPLSWRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373864 | |
Record name | ethyl 4-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-oxopropyl)benzoate | |
CAS RN |
151864-81-2 | |
Record name | ethyl 4-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151864-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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